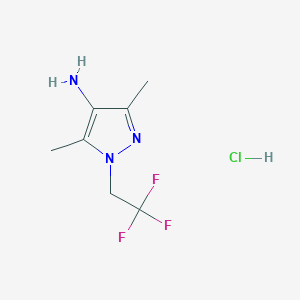![molecular formula C20H17NO4 B6281183 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-ylidene)acetic acid CAS No. 2137583-07-2](/img/no-structure.png)
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-ylidene)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-ylidene)acetic acid” is a research compound . Its molecular formula is C23H21N3O4 and its molecular weight is 403.4 g/mol . It is usually available in powder form .
Synthesis Analysis
The synthesis pathway for the compound involves the reaction of 9H-fluorene with pyrazole to form 1-(9H-fluoren-9-yl)pyrazole, which is then reacted with 3-chloro-2-(methoxycarbonyl)azetidine to form the intermediate 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(1H-pyrazol-1-yl)azetidine. This intermediate is then reacted with ethyl bromoacetate to form the final product.Molecular Structure Analysis
The InChI code for this compound is 1S/C23H21N3O4/c27-21(28)12-23(26-11-5-10-24-26)14-25(15-23)22(29)30-13-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-11,20H,12-15H2,(H,27,28) .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . . More specific physical and chemical properties are not available in the current resources.Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-ylidene)acetic acid' involves the reaction of 9H-fluorene with methanesulfonyl chloride to form 9H-fluorene-9-methanesulfonate. This intermediate is then reacted with sodium azide to form 9H-fluorene-9-azide. The azide group is then reduced to an amine using palladium on carbon and hydrogen gas. The resulting amine is then reacted with 3-chloro-2-oxopropenoic acid to form the desired compound.", "Starting Materials": [ "9H-fluorene", "methanesulfonyl chloride", "sodium azide", "palladium on carbon", "hydrogen gas", "3-chloro-2-oxopropenoic acid" ], "Reaction": [ "9H-fluorene + methanesulfonyl chloride -> 9H-fluorene-9-methanesulfonate", "9H-fluorene-9-methanesulfonate + sodium azide -> 9H-fluorene-9-azide", "9H-fluorene-9-azide + palladium on carbon + hydrogen gas -> 9H-fluorene-9-amine", "9H-fluorene-9-amine + 3-chloro-2-oxopropenoic acid -> 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-ylidene)acetic acid" ] } | |
CAS RN |
2137583-07-2 |
Product Name |
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-ylidene)acetic acid |
Molecular Formula |
C20H17NO4 |
Molecular Weight |
335.4 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



